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Abstract
DH376 is a potent, irreversible inhibitor of diacylglycerol lipases α (DAGLα) and β (DAGLβ),

key enzymes in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a

member of the triazole urea class of inhibitors, DH376 covalently modifies the catalytic serine

residue of these enzymes. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, mechanism of action, and biological activity of

DH376. Detailed experimental protocols and quantitative data are presented to facilitate further

research and development.

Chemical Structure and Physicochemical Properties
DH376 is a synthetic organic compound belonging to the class of triazole ureas.[1][2] Its

chemical structure features a 2,4-substituted triazole urea with a biphenylmethanol group and a

chiral ether substituent on the 5-position of the piperidine ring.[1] This specific stereochemistry

contributes to its high potency.

Table 1: Physicochemical Properties of DH376
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Property Value Source

Molecular Formula C31H28F2N4O3 [3]

Molecular Weight 542.21 g/mol [4]

XLogP 6.16 [4]

Hydrogen Bond Acceptors 6 [4]

Hydrogen Bond Donors 1 [4]

Rotatable Bonds 9 [4]

Topological Polar Surface Area 80.48 Å² [4]

CAS Number 1848233-57-7 [5]

Mechanism of Action
DH376 acts as an irreversible, mechanism-based inhibitor of DAGLα and DAGLβ.[2][6][7] The

inhibition mechanism involves the formation of a stable carbamate adduct with the catalytic

serine residue in the active site of the enzyme, leading to the expulsion of a triazole moiety as

a leaving group.[6][7] This covalent modification results in the irreversible inactivation of the

enzyme.

The following diagram illustrates the proposed mechanism of action:
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Mechanism of Action of DH376
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Caption: Covalent inhibition of DAGL by DH376.

Biological Activity and Quantitative Data
DH376 is a highly potent inhibitor of both human DAGLα and mouse DAGLβ.[8] Its inhibitory

activity has been characterized using various biochemical assays.

Table 2: In Vitro Inhibitory Activity of DH376
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Target Assay Type Value
Confidence
Interval (95%)

Reference

Recombinant

Human DAGLα
IC50 6 nM 5–9 nM [8][9]

Mouse DAGLβ IC50 3-8 nM - [8]

ABHD6 pIC50 8.6 - [5]

DAGLα pIC50 8.9 - [5]

In vivo studies in mice have demonstrated that DH376 is CNS-active and effectively reduces

brain levels of 2-AG.[2][10] Administration of DH376 has been shown to attenuate

neuroinflammatory responses and reduce fasting-induced refeeding.[1][10][11]

The signaling pathway affected by DH376 is the endocannabinoid system. By inhibiting DAGL,

DH376 reduces the production of 2-AG, a key endocannabinoid that activates cannabinoid

receptors (CB1 and CB2).
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Endocannabinoid Signaling Pathway Inhibition by DH376
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Caption: DH376 inhibits the synthesis of 2-AG.

Experimental Protocols
In Vitro DAGL Inhibition Assay
The inhibitory potency of DH376 against DAGLα and DAGLβ was determined using a real-time,

fluorescence-based natural substrate assay.[8][9]
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Enzyme Source: Membrane lysates from HEK293T cells expressing recombinant human

DAGLα or mouse DAGLβ.[8]

Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[8][9]

Methodology:

The enzyme preparation is pre-incubated with varying concentrations of DH376.

The enzymatic reaction is initiated by the addition of the SAG substrate.

The conversion of SAG to 2-AG is monitored in real-time by measuring a fluorescent

signal.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

In Vivo Studies in Mice
The in vivo effects of DH376 were assessed in mice following intraperitoneal (i.p.)

administration.[5][9]

Animal Model: Mice.

Administration: Intraperitoneal (i.p.) injection of DH376 (e.g., 50 mg/kg).[5][9]

Endpoints:

Measurement of 2-AG and other bioactive lipid levels in brain tissue using mass

spectrometry.[9]

Assessment of fasting-induced refeeding behavior.[1][5]

Evaluation of neuroinflammatory responses, for example, following lipopolysaccharide

(LPS) challenge.[9][10]

The general workflow for these in vivo experiments is depicted below:
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In Vivo Experimental Workflow for DH376
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Caption: Workflow for in vivo studies of DH376.

Selectivity Profiling
The selectivity of DH376 against other serine hydrolases in the mouse brain has been

evaluated using competitive activity-based protein profiling (ABPP).[8] This technique allows for

the assessment of target engagement and off-target effects in a complex biological system.
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Results from these studies indicate that DH376 has a limited off-target profile, with its primary

targets being DAGLα and DAGLβ.[10] However, some cross-reactivity with α,β-hydrolase

domain containing protein 6 (ABHD6) has been noted.[2][5]

Synthesis
The enantioselective synthesis of DH376 has been described in the literature and involves the

creation of a chiral piperidine intermediate.[1][2] Detailed synthetic schemes can be found in

the supporting information of the cited publications.

Conclusion
DH376 is a valuable research tool for studying the role of the endocannabinoid system in

various physiological and pathological processes. Its high potency, irreversible mechanism of

action, and in vivo efficacy make it a suitable candidate for preclinical studies investigating the

therapeutic potential of DAGL inhibition in neuroinflammatory disorders, metabolic diseases,

and other conditions. Further research is warranted to fully elucidate its pharmacological profile

and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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